molecular formula C18H23NO B7493918 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone

2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone

Cat. No. B7493918
M. Wt: 269.4 g/mol
InChI Key: HFWMTWXQMSMVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CPP and is known for its ability to bind to the N-methyl-D-aspartate (NMDA) receptor in the brain, which plays a crucial role in learning and memory processes.

Mechanism of Action

CPP works by binding to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor in the brain, which is involved in the regulation of synaptic plasticity and memory processes. By modulating the activity of this receptor, CPP is able to enhance the function of neuronal networks and improve cognitive function.
Biochemical and physiological effects:
In addition to its neuroprotective effects, CPP has also been shown to have a number of other biochemical and physiological effects. These include the ability to reduce inflammation, improve mitochondrial function, and regulate the expression of genes involved in cell survival and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of CPP for lab experiments is its ability to selectively bind to the 2-Cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone receptor, which allows researchers to study the role of this receptor in various biological processes. However, one limitation of CPP is that it can be difficult to synthesize and purify, which can make it challenging to obtain high-quality samples for experimentation.

Future Directions

There are several future directions for research involving CPP. One area of interest is the development of new synthetic methods for producing the compound, which could help to improve the yield and purity of CPP. Another area of research is the investigation of the compound's potential applications in the treatment of neurodegenerative diseases, as well as other conditions such as depression and anxiety. Additionally, there is ongoing research into the molecular mechanisms underlying CPP's neuroprotective effects, which could lead to the development of new drugs that target these pathways.

Synthesis Methods

The synthesis of CPP involves several steps, including the reaction of cyclopentadiene with ethyl acrylate, followed by the reaction of the resulting cyclopentenone with 4-phenylpiperidine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

CPP has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a number of neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-(4-phenylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c20-18(14-15-6-4-5-7-15)19-12-10-17(11-13-19)16-8-2-1-3-9-16/h1-4,6,8-9,15,17H,5,7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWMTWXQMSMVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)N2CCC(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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